molecular formula C10H10ClF4N B13346970 (1R,2S)-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride

(1R,2S)-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B13346970
M. Wt: 255.64 g/mol
InChI Key: WEORRMKACZIVBP-OULXEKPRSA-N
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Description

(1R,2S)-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride is a synthetic organic compound. It features a cyclopropane ring substituted with a fluorinated phenyl group and an amine group, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the Fluorinated Phenyl Group: This step may involve nucleophilic aromatic substitution or other coupling reactions to attach the fluorinated phenyl group to the cyclopropane ring.

    Formation of the Hydrochloride Salt: The final step involves converting the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions could target the fluorinated phenyl group or the cyclopropane ring, potentially leading to defluorination or ring opening.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imines or oxides, while reduction could lead to defluorinated or ring-opened products.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand or catalyst in various chemical reactions.

Biology

    Biochemical Studies: The compound could be used to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry

    Materials Science: The compound may be used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride
  • (1R,2S)-2-(3-Trifluoromethylphenyl)cyclopropan-1-amine hydrochloride

Uniqueness

The presence of both fluorine and trifluoromethyl groups in (1R,2S)-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H10ClF4N

Molecular Weight

255.64 g/mol

IUPAC Name

(1R,2S)-2-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C10H9F4N.ClH/c11-7-2-5(8-4-9(8)15)1-6(3-7)10(12,13)14;/h1-3,8-9H,4,15H2;1H/t8-,9+;/m0./s1

InChI Key

WEORRMKACZIVBP-OULXEKPRSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC(=CC(=C2)F)C(F)(F)F.Cl

Canonical SMILES

C1C(C1N)C2=CC(=CC(=C2)F)C(F)(F)F.Cl

Origin of Product

United States

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